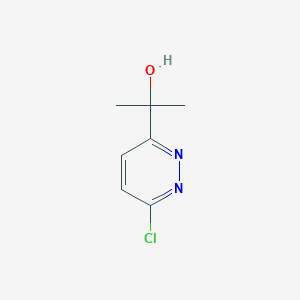

2-(6-Chloropyridazin-3-yl)propan-2-ol

Description

Contextual Significance of Pyridazine (B1198779) Core Structures in Chemical Synthesis

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug design. nih.govresearchgate.net The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding, are valuable in drug-target interactions. nih.gov These properties make pyridazine and its derivatives attractive scaffolds for developing new therapeutic agents.

Pyridazine-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihistaminic, and antihypertensive effects. researchgate.netscirp.orgnih.gov For instance, certain pyridopyridazines, which are related structures, have been developed as p38 kinase inhibitors for treating inflammatory conditions like rheumatoid arthritis. scirp.org The pyridazine scaffold is considered "privileged" in drug development, meaning it is a structural framework that can provide ligands for more than one type of biological target. nih.gov

The versatility of the pyridazine system also makes it an attractive synthetic building block. scirp.org Its structure can be readily functionalized at various positions, allowing chemists to systematically modify its properties and explore structure-activity relationships (SARs) in drug discovery programs. scirp.orgnih.gov The inherent polarity of the pyridazine core can also contribute to favorable pharmacokinetic properties in drug candidates. nih.gov

Role of Halogenated Heterocycles in Diversified Synthetic Strategies

Halogenated heterocyclic compounds are fundamental building blocks in modern organic chemistry. nbinno.comsigmaaldrich.com The presence of a halogen atom, such as the chlorine in 2-(6-chloropyridazin-3-yl)propan-2-ol, on a heterocyclic ring provides a reactive handle for a wide array of synthetic transformations. nbinno.comsigmaaldrich.com These halogen atoms are not merely passive substituents; they are highly reactive functional groups that enable chemists to construct more elaborate molecular architectures. nbinno.com

One of the most powerful applications of halogenated heterocycles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward path to diversify the molecular structure. This capability is crucial in medicinal chemistry for the optimization of lead compounds and in materials science for the development of novel organic materials with specific electronic and optical properties. nbinno.com

Furthermore, the introduction of halogens can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nbinno.com Organochlorine compounds are one of the most widely used groups for synthetic reactions. sigmaaldrich.com Therefore, the chloro-substituent on the pyridazine ring of this compound serves as a key site for further chemical modification, enabling its use as a versatile intermediate in the synthesis of a diverse range of target molecules.

Overview of Tertiary Alcohol Functionalities in Fine Chemical and Intermediate Design

Tertiary alcohols are organic compounds in which the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. This structural feature is found in numerous pharmaceuticals and natural products. researchgate.net Optically active tertiary alcohols are particularly important as synthons for the pharmaceutical and fine chemical industries and are also used as chiral ligands or auxiliaries in asymmetric synthesis. researchgate.net

The synthesis of tertiary alcohols can be challenging due to the steric hindrance around the central carbon atom and the relative lack of reactivity of their ketone precursors. msu.edu Common methods for their preparation include the addition of organometallic reagents, such as Grignard reagents, to ketones. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYLFAZRGGRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 6 Chloropyridazin 3 Yl Propan 2 Ol

Strategic Approaches to the 6-Chloropyridazine Moiety

The formation of the 6-chloropyridazine core is a critical step in the synthesis of 2-(6-chloropyridazin-3-yl)propan-2-ol. The methodologies employed are largely centered on the functionalization of pre-existing pyridazine (B1198779) rings or the cyclization of appropriate precursors to form the heterocyclic system, followed by targeted chlorination.

Functionalization Pathways for Pyridazine Precursors

One common strategy involves starting with a commercially available or readily synthesized pyridazine derivative, which is then chemically modified to introduce the required substituents. A key precursor in many pyridazine syntheses is 3,6-dichloropyridazine (B152260). This symmetrical molecule offers two reactive sites for nucleophilic substitution. By carefully controlling the reaction conditions, one chlorine atom can be selectively replaced, leaving the other available for further transformation.

For instance, a nucleophilic aromatic substitution reaction on 3,6-dichloropyridazine can be employed to introduce a carbon-based substituent at the 3-position, which can then be elaborated to the desired propan-2-ol side chain. The choice of nucleophile and reaction conditions is crucial to achieve monosubstitution.

Targeted Chlorination Reactions on Pyridazine Ring Systems

An alternative approach involves the construction of a pyridazinone ring system, which is subsequently chlorinated to yield the 6-chloropyridazine moiety. Pyridazinones can be synthesized through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648).

Once the pyridazinone is formed, the conversion of the keto group to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction is a standard method for the synthesis of chloropyridazines from their corresponding pyridazinone precursors. The Vilsmeier-Haack reagent, a combination of phosphorus oxychloride and a disubstituted formamide, can also be utilized for this transformation. google.com

| Precursor Type | Reagent | Product | Reaction Type |

| Pyridazinone | POCl₃ | Chloropyridazine | Chlorination |

| 3,6-Dichloropyridazine | Nucleophile | 3-Substituted-6-chloropyridazine | Nucleophilic Aromatic Substitution |

Introduction of the 2-Hydroxypropan-2-yl Side Chain

With the 6-chloropyridazine core in hand, the next critical step is the introduction of the 2-hydroxypropan-2-yl side chain at the 3-position. This is typically accomplished through nucleophilic addition to a carbonyl group or via organometallic reagents.

Nucleophilic Addition Reactions to Carbonyl Intermediates

This strategy involves a 6-chloropyridazine derivative bearing an electrophilic carbonyl group, such as an ester or a ketone, at the 3-position. For example, a methyl ester derivative of 6-chloropyridazine can react with an excess of a methyl-containing nucleophile, such as methylmagnesium bromide, to form the tertiary alcohol. This reaction proceeds through a classic nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone intermediate.

Organometallic Reagent-Mediated Additions (e.g., Grignard Reagents)

A more direct and widely used method involves the reaction of a Grignard reagent with a suitable pyridazine electrophile. To synthesize this compound, one could envision two primary retrosynthetic disconnections.

The first approach would involve the reaction of a pyridazinyl Grignard reagent with acetone. However, the preparation of a Grignard reagent from 3-chloro-6-halopyridazine can be challenging due to the reactivity of the chloro substituent.

A more feasible approach is the reaction of an organometallic reagent, such as methylmagnesium bromide or methyllithium, with a 3-acyl-6-chloropyridazine. For instance, reacting 1-(6-chloropyridazin-3-yl)ethanone with methylmagnesium bromide would yield the desired this compound. The starting ketone can be prepared through various methods, including the Friedel-Crafts acylation of a suitable pyridazine precursor.

| Reagent 1 (Electrophile) | Reagent 2 (Nucleophile) | Product | Reaction Type |

| 3-Acetyl-6-chloropyridazine (B1372438) | Methylmagnesium Bromide | This compound | Grignard Reaction |

| 3-Carbomethoxy-6-chloropyridazine | Methylmagnesium Bromide (excess) | This compound | Grignard Reaction |

Advanced Synthetic Protocols for the Compound

Furthermore, modern cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to first introduce a propen-2-yl group at the 3-position of the 6-chloropyridazine core. Subsequent hydration of the double bond, for example, through oxymercuration-demercuration or hydroboration-oxidation, would then yield the target tertiary alcohol. This approach offers a high degree of control and functional group tolerance.

Chemo- and Regioselective Synthesis Considerations

The synthesis of the precursor, 3-acetyl-6-chloropyridazine, from the readily available 3,6-dichloropyridazine presents a significant challenge in terms of regioselectivity. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution. To achieve mono-substitution, controlled reaction conditions are paramount.

One plausible route involves a nucleophilic substitution on 3,6-dichloropyridazine. The reaction with a suitable acetylating agent would need to be carefully controlled to favor the formation of the 3-acetyl-6-chloropyridazine over the disubstituted product or the isomeric 3-acetyl-5-chloropyridazine. The inherent electronic properties of the pyridazine ring, with its electron-deficient nature, influence the positions most susceptible to nucleophilic attack.

The subsequent step, the conversion of the acetyl group to a propan-2-ol moiety, is typically achieved via a Grignard reaction using a methylmagnesium halide, such as methylmagnesium bromide. Here, chemoselectivity is a key consideration. The Grignard reagent is a strong nucleophile and base, and could potentially react with the chloro-substituent on the pyridazine ring. However, the carbonyl group of the acetyl moiety is generally more electrophilic and thus more reactive towards nucleophilic attack by the Grignard reagent. Optimization of reaction conditions, such as low temperatures, would be crucial to favor the desired 1,2-addition to the carbonyl group and minimize side reactions.

Table 1: Plausible Synthetic Route and Selectivity Considerations

| Step | Reaction | Reagents and Conditions | Key Selectivity Challenge |

| 1 | Acetylation | 3,6-Dichloropyridazine, Acetylating Agent (e.g., organometallic acetylide), Controlled Stoichiometry | Regioselectivity: Achieving mono-substitution at the 3-position over the 6-position and preventing di-substitution. |

| 2 | Grignard Addition | 3-Acetyl-6-chloropyridazine, Methylmagnesium Bromide (CH₃MgBr) in an etheral solvent (e.g., THF, Diethyl ether) at low temperature | Chemoselectivity: Preferential attack on the acetyl carbonyl group over the chloro-substituent on the pyridazine ring. |

Exploration of Potential Stereoselective Synthesis Routes

The target molecule, this compound, is achiral as the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. Therefore, stereoselective synthesis is not a requirement for the synthesis of this specific compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the choice of solvents, energy efficiency, and atom economy.

Solvent Selection: Traditional Grignard reactions often utilize volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Greener alternatives that are being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile. The use of solvent-free or high-concentration reaction conditions, where feasible, would further enhance the sustainability of the process.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. The application of microwave technology to both the potential acetylation and Grignard addition steps could offer a more sustainable synthetic route.

Atom Economy and Waste Reduction: The ideal synthesis would have high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. In the proposed synthesis, the Grignard reaction itself is generally atom-economical. However, the generation of magnesium salts as byproducts is unavoidable. The choice of starting materials and the efficiency of each synthetic step are crucial in minimizing waste. The use of catalytic methods, where a small amount of a substance can effect a large number of transformations, is a cornerstone of green chemistry. While not directly applicable to the stoichiometric Grignard addition, catalytic approaches for the formation of the C-C bond in the precursor could be considered in future research.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Safer Solvents and Auxiliaries | Replacing traditional ethereal solvents (diethyl ether, THF) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF). |

| Design for Energy Efficiency | Employing microwave-assisted heating to reduce reaction times and energy consumption for the synthetic steps. |

| Use of Renewable Feedstocks | Utilizing solvents derived from renewable sources, such as 2-MeTHF. |

| Reduce Derivatives | Designing the synthesis to avoid the use of protecting groups, which adds steps and generates waste. |

| Catalysis | Exploring catalytic methods for the formation of the acetylpyridazine precursor to improve efficiency and reduce waste. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Transformational Chemistry of 2 6 Chloropyridazin 3 Yl Propan 2 Ol

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The presence of a chlorine atom on the electron-deficient pyridazine ring makes 2-(6-chloropyridazin-3-yl)propan-2-ol a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Investigations of Chlorine Displacement (e.g., SNAr, Elimination-Addition Pathways)

The displacement of the chlorine atom on the pyridazine ring typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step addition-elimination process. chemistrysteps.comlibretexts.org Initially, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. dur.ac.uk The electron-withdrawing nature of the pyridazine nitrogen atoms helps to stabilize this intermediate by delocalizing the negative charge. stackexchange.comstackexchange.com In the subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored.

The rate-determining step in this mechanism is typically the initial addition of the nucleophile. dur.ac.uk The electron-deficient character of the pyridazine ring, caused by the electronegative nitrogen atoms, makes it more susceptible to nucleophilic attack compared to benzene. pearson.com

While the SNAr pathway is predominant, the possibility of an elimination-addition mechanism, involving a hetaryne intermediate, cannot be entirely dismissed under specific, strongly basic conditions. However, for most common nucleophilic substitutions on chloropyridazines, the SNAr mechanism is the accepted pathway. wur.nl

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based Nucleophiles)

The chlorine atom in this compound can be displaced by a variety of nucleophiles, leading to the formation of diverse derivatives.

Oxygen-based Nucleophiles: Reactions with alkoxides or hydroxides can introduce new ether or hydroxyl functionalities onto the pyridazine ring. For instance, reaction with sodium methoxide (B1231860) would yield 2-(6-methoxypyridazin-3-yl)propan-2-ol. These reactions are typically carried out in the presence of a base.

Nitrogen-based Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, readily react to form the corresponding amino-pyridazine derivatives. wur.nlmdpi.com For example, reaction with piperidine (B6355638) can yield products like 2-(1-(6-chloropyridazin-3-yl)piperidin-2-yl)ethanol. bldpharm.com Similarly, reactions with amino acids can lead to more complex structures, such as 2-(((6-chloropyridazin-3-yl)methyl)(isopropyl)amino)acetic acid. bldpharm.com

Sulfur-based Nucleophiles: Thiols and their corresponding thiolates are effective nucleophiles for displacing the chlorine atom, leading to the formation of thioethers. beilstein-journals.orggoogle.com The reaction with a thiol, such as thiophenol, in the presence of a base would produce 2-(6-(phenylthio)pyridazin-3-yl)propan-2-ol.

The following table summarizes the types of products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen-based | Methoxide (CH₃O⁻) | Ether |

| Nitrogen-based | Piperidine | Substituted Amine |

| Sulfur-based | Thiophenolate (PhS⁻) | Thioether |

Influence of Pyridazine Nitrogen Atoms on Ring Reactivity Profiles

The two adjacent nitrogen atoms in the pyridazine ring exert a profound influence on its reactivity. Their electron-withdrawing inductive and resonance effects decrease the electron density of the carbon atoms in the ring, making it more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comresearchgate.net This deactivation of the ring is a key factor in facilitating SNAr reactions. youtube.com

The positions of the nitrogen atoms are crucial in directing the regioselectivity of these reactions. In pyridazine, the carbon atoms at positions 3 and 6 (adjacent to the nitrogen atoms) are particularly activated towards nucleophilic substitution. dur.ac.uk The presence of the nitrogen atoms helps to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction, especially when the attack occurs at these positions. stackexchange.com This stabilization is a critical factor in lowering the activation energy for the reaction.

Furthermore, the nitrogen atoms can influence the basicity of the pyridazine ring, which can play a role in reaction mechanisms, particularly in acid-catalyzed or base-mediated processes. nih.gov The lone pairs of electrons on the nitrogen atoms can also coordinate with metal catalysts, potentially influencing the outcome of certain cross-coupling reactions.

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol group on the side chain of this compound offers another site for chemical modification.

Hydroxyl Group Derivatizations (e.g., Etherification, Esterification)

The hydroxyl group can undergo various derivatization reactions common to tertiary alcohols.

Etherification: Formation of ethers from tertiary alcohols can be challenging under acidic conditions due to the propensity for elimination. However, under basic conditions, such as the Williamson ether synthesis, the corresponding alkoxide can be formed and reacted with an alkyl halide to yield an ether.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids is often inefficient. More commonly, activated derivatives of carboxylic acids, such as acid chlorides or anhydrides, are used in the presence of a non-nucleophilic base like pyridine (B92270) to form the corresponding esters. google.com Another approach involves the use of coupling agents like carbodiimides.

Potential for Dehydration and Rearrangement Reactions

Tertiary alcohols are particularly susceptible to dehydration reactions, especially under acidic conditions, to form alkenes. rsc.orglibretexts.org

Dehydration: Treatment of this compound with a strong acid or other dehydrating agents like phosphorus oxychloride in pyridine or Swern's reagent would likely lead to the formation of 6-chloro-3-(prop-1-en-2-yl)pyridazine. researchgate.netresearchgate.net The reaction typically proceeds through an E1 mechanism involving a tertiary carbocation intermediate. libretexts.org The stability of this intermediate facilitates the elimination of a water molecule.

Rearrangement Reactions: While less common for this specific substrate, carbocation intermediates formed during dehydration or other reactions can potentially undergo rearrangements to form more stable carbocations, leading to rearranged products. nih.gov The specific conditions of the reaction would determine the likelihood and nature of any such rearrangements.

The table below outlines potential reactions of the tertiary alcohol functionality.

| Reaction Type | Reagents | Potential Product |

| Etherification | NaH, CH₃I | 2-(6-Chloro-3-(2-methoxypropan-2-yl)pyridazine) |

| Esterification | Acetyl chloride, Pyridine | 2-(6-Chloropyridazin-3-yl)propan-2-yl acetate |

| Dehydration | H₂SO₄, heat | 6-Chloro-3-(prop-1-en-2-yl)pyridazine |

Selective Oxidative Transformations of the Alcohol Moiety

The alcohol moiety in this compound is a tertiary alcohol. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group).

Consequently, selective oxidation of the tertiary alcohol without disruption of the pyridazine ring or cleavage of carbon-carbon bonds is challenging and not commonly reported in the literature for this specific compound. Reactions that do force the oxidation of tertiary alcohols typically require harsh conditions, leading to skeletal rearrangement or degradation of the molecule, and thus cannot be considered selective transformations. Therefore, the primary focus of synthetic applications involving this compound is typically directed at the reactivity of the chloropyridazine ring.

Cross-Coupling and Annulation Reactions

The presence of a chlorine atom on the electron-deficient pyridazine ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the C6 position of the pyridazine ring is activated towards oxidative addition to a low-valent palladium complex, initiating a catalytic cycle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. While specific studies on this compound are not extensively detailed in peer-reviewed literature, the reactivity of similar chloropyridazine systems is well-established and can be extrapolated. nsf.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Reaction with organostannanes.

Heck Olefination: Reaction with alkenes to introduce a vinyl group. scielo.br

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. rsc.org Sterically hindered biarylphosphine ligands such as BrettPhos and RuPhos have shown broad utility in the coupling of amines with heteroaryl chlorides. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Chloroheteroarenes

| Coupling Reaction | Typical Reagents & Conditions | Potential Product from this compound |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | 2-(6-Arylpyridazin-3-yl)propan-2-ol |

| Heck | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 2-(6-Vinylpyridazin-3-yl)propan-2-ol derivative |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt-60 °C | 2-(6-Alkynylpyridazin-3-yl)propan-2-ol |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | 2-(6-Aminopyridazin-3-yl)propan-2-ol derivative |

The structure of this compound serves as a precursor for constructing fused heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space. Annulation reactions can be designed to utilize both the reactive chloro-substituent and the alcohol side chain.

One potential, albeit not explicitly documented, pathway could involve an initial transformation of the alcohol. For instance, dehydration of the tertiary alcohol would yield an isopropenyl side chain. The resulting 2-(6-chloro-pyridazin-3-yl)-propene could then undergo an intramolecular palladium-catalyzed Heck-type reaction, where the palladium catalyst inserts into the C-Cl bond and the resulting organopalladium species reacts with the adjacent double bond to form a new five- or six-membered ring fused to the pyridazine core. Such cascade reactions are powerful tools for rapidly increasing molecular complexity. nih.gov

Derivatization Pathways for Diversified Chemical Scaffolds

The versatility of this compound as a building block stems from the ability to leverage its functional handles to generate diverse molecular scaffolds.

Pyridazine-containing molecules are of significant interest as ligands in coordination chemistry due to the nitrogen atoms' ability to coordinate with metal ions. researchgate.net By employing palladium-catalyzed cross-coupling reactions, this compound can be elaborated into sophisticated ligand structures.

For example, a Suzuki coupling with 2-pyridylboronic acid would yield 2-(6-(pyridin-2-yl)pyridazin-3-yl)propan-2-ol. This molecule incorporates a bipyridyl-like motif known for its strong chelation properties with various transition metals. Such ligands are instrumental in creating metal complexes for applications in catalysis, materials science, and as imaging agents. The tertiary alcohol group, while often sterically non-interfering, adds polarity and a potential site for further functionalization, such as esterification or etherification, to modulate the solubility and electronic properties of the resulting metal complexes. mdpi.com

Beyond simple substitution, the chloropyridazine core can be a platform for constructing entirely new heterocyclic systems. The products derived from the initial cross-coupling reactions can undergo subsequent cyclization reactions.

For instance, a Sonogashira coupling product, 2-(6-(alkynyl)pyridazin-3-yl)propan-2-ol, contains a reactive alkyne tethered to the pyridazine ring. This intermediate could be subjected to various cyclization conditions. Reaction with hydrazine (B178648) could lead to the formation of a fused pyrazolo[3,4-d]pyridazine system. Alternatively, intramolecular cyclization involving the alcohol moiety could potentially form fused furanopyridazine or pyranopyridazine ring systems, depending on the length and nature of the alkyne chain. mdpi.com The synthesis of such fused systems is a key strategy for the development of novel compounds with potential biological activities. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2 6 Chloropyridazin 3 Yl Propan 2 Ol and Its Analogues

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. mdpi.com These calculations are instrumental in understanding the reactivity of pyridazine (B1198779) derivatives by analyzing their electronic structure through various descriptors. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the structure and reactivity of molecules. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-(6-chloropyridazin-3-yl)propan-2-ol, the HOMO is expected to be localized primarily on the pyridazine ring and the oxygen atom of the propan-2-ol group, which are the most electron-rich areas. The LUMO, conversely, would be distributed over the electron-deficient pyridazine ring, particularly the carbon atoms bonded to the electronegative chlorine atom and nitrogen atoms. researchgate.netscirp.org This distribution makes the ring susceptible to nucleophilic attack. The interaction and energy gap between these frontier orbitals govern the molecule's behavior in chemical reactions, particularly in cycloadditions and substitution reactions. wikipedia.orgrsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| This compound | -6.85 | -1.20 | 5.65 |

| 6-Chloropyridazine | -7.10 | -1.15 | 5.95 |

| 2-(Pyridazin-3-yl)propan-2-ol | -6.70 | -0.95 | 5.75 |

Note: The values presented are illustrative, based on typical DFT calculations for similar heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP map illustrates regions of varying electron density. Red-colored areas indicate negative electrostatic potential, representing electron-rich regions that are susceptible to electrophilic attack. Conversely, blue-colored areas denote positive electrostatic potential, highlighting electron-deficient regions prone to nucleophilic attack. mdpi.comresearchgate.net

In the case of this compound, the MEP surface would show a significant negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the alcohol group, confirming their role as nucleophilic centers and hydrogen bond acceptors. researchgate.netresearchgate.net A strong positive potential (blue) would be expected on the hydrogen atom of the hydroxyl group and, importantly, on the carbon atom C6, which is attached to the chlorine atom. This positive region on the pyridazine ring indicates its susceptibility to nucleophilic aromatic substitution. nih.gov

Global reactivity indices, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. Key indices include chemical hardness (η) and global electrophilicity (ω).

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap between the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity value indicates a greater capacity to act as an electrophile. researchgate.netrsc.org The electrophilicity index can be a predictor of biological activity for certain classes of compounds. researchgate.net

| Compound | Hardness (η) | Electrophilicity (ω) |

| This compound | 2.83 | 1.60 |

| 6-Chloropyridazine | 2.98 | 1.73 |

| 2-(Pyridazin-3-yl)propan-2-ol | 2.88 | 1.48 |

Note: These values are calculated from the illustrative HOMO/LUMO energies in the previous table.

Mechanistic Elucidation of Chemical Reactions through Computational Chemistry

Computational chemistry is indispensable for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally.

The pyridazine ring, particularly when substituted with a halogen, is known to undergo nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov The chlorine atom at the C6 position of this compound makes this site a prime target for nucleophilic attack. Computational studies on related chloropyridazine systems have been used to model these substitution reactions. wur.nl

DFT calculations can map the potential energy surface for the reaction between the chloropyridazine derivative and a nucleophile. This involves modeling the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism, and the subsequent departure of the chloride leaving group. The regioselectivity of these reactions, which can be influenced by the nature of both the nucleophile and other substituents on the ring, can be rationalized by comparing the activation energies for attack at different positions. nih.gov For polysubstituted pyridazines, sequential nucleophilic substitution can lead to a variety of functionalized products, and computational modeling helps predict the most likely isomeric outcomes. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. scm.comyoutube.com Computational methods allow for the precise location of TS structures and the calculation of the activation energy (energy barrier), which determines the reaction rate. rsc.org

For the nucleophilic substitution on this compound, DFT calculations can determine the geometry of the transition state leading to the Meisenheimer intermediate. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com By comparing the calculated energy barriers for different nucleophiles or for reactions with different pyridazine analogues, chemists can predict which reactions will be faster and which products will be favored kinetically. researchgate.netrsc.org

Conformational Analysis and Molecular Dynamics Simulations

Detailed studies on the conformational preferences and dynamic behavior of this compound are not specifically documented. However, general computational studies on other pyridazine derivatives have been performed.

Identification of Preferred Conformations and Energy Landscapes

There is no specific information available in the reviewed literature that identifies the preferred conformations or maps the energy landscapes for this compound. Such studies would typically involve quantum mechanical calculations to determine the rotational barriers around single bonds and identify the lowest energy (most stable) three-dimensional arrangements of the atoms.

Dynamic Behavior in Condensed Phases and Implicit Solvents

Specific molecular dynamics simulations of this compound in condensed phases or with implicit solvents have not been found in the surveyed literature. These simulations would provide valuable insights into the compound's flexibility, intermolecular interactions, and solvation properties over time. For other pyridazine derivatives, molecular dynamics simulations have been used to understand their behavior and interaction with biological targets.

Molecular Modeling and Docking Studies of Related Pyridazine Derivatives

While docking studies for this compound are not specifically available, the broader class of pyridazine derivatives has been the subject of numerous molecular modeling and docking investigations to explore their potential as therapeutic agents.

Theoretical Insights into Non-Covalent Interactions and Molecular Recognition

Theoretical studies on pyridazine analogues highlight the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in their molecular recognition processes. The nitrogen atoms of the pyridazine ring are significant hydrogen bond acceptors, a feature that often plays a crucial role in the binding of these compounds to biological targets. The aromatic nature of the pyridazine ring also allows for favorable π-stacking interactions with aromatic residues in protein binding sites. Hirshfeld surface analysis has been employed to study various intermolecular interactions in pyridazine-related structures.

Table 1: Key Non-Covalent Interactions in Pyridazine Derivatives

| Interaction Type | Description | Potential Role in Molecular Recognition |

| Hydrogen Bonding | The lone pair electrons on the pyridazine nitrogen atoms act as hydrogen bond acceptors. | Crucial for anchoring the ligand within a binding site and providing specificity. |

| π-π Stacking | The aromatic pyridazine ring can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. | Contributes to the stability of the ligand-receptor complex. |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms. | Can provide additional directional interactions to enhance binding affinity. |

| Hydrophobic Interactions | The propan-2-ol substituent can participate in hydrophobic interactions with nonpolar regions of a binding pocket. | Can contribute to the overall binding energy and specificity. |

Structure-Activity Relationship (SAR) Derivation from Computational Modeling Approaches

Computational approaches are frequently used to derive structure-activity relationships (SAR) for series of pyridazine derivatives. These studies correlate the structural features of the molecules with their biological activities. For instance, modifications to substituents on the pyridazine ring can significantly impact binding affinity and efficacy. The presence and position of functional groups are critical for the antiproliferative activity of pyridine (B92270) and by extension, pyridazine derivatives. While a specific SAR study for this compound is not available, general findings for related compounds suggest that the nature and position of substituents on the pyridazine core are key determinants of their biological profiles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing clear insights into the molecular framework of 2-(6-Chloropyridazin-3-yl)propan-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the aliphatic protons of the propan-2-ol substituent. The pyridazine ring protons would likely appear as two doublets in the aromatic region, with their coupling constant indicating their ortho relationship. The methyl protons of the propan-2-ol group would likely appear as a singlet, integrating to six protons, due to their chemical equivalence. The hydroxyl proton would present as a singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by revealing the number of unique carbon environments. For this compound, distinct signals would be expected for the two inequivalent carbons of the pyridazine ring, the carbon bearing the chloro substituent, the quaternary carbon of the propan-2-ol group, and the two equivalent methyl carbons.

Illustrative ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| Pyridazine-H | 7.8 (d, J = 9.0 Hz) | 155.0 |

| Pyridazine-H | 7.6 (d, J = 9.0 Hz) | 130.0 |

| C-Cl | - | 160.0 |

| C-(CH₃)₂OH | - | 70.0 |

| CH₃ | 1.6 (s) | 25.0 |

| OH | 4.5 (s) | - |

Note: The data in this table is hypothetical and serves as an illustration of expected spectral features.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₉ClN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The presence of a chlorine atom would be readily identifiable from the isotopic pattern in the mass spectrum, with the M and M+2 peaks appearing in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•), a water molecule (H₂O), or the entire propan-2-ol side chain, providing further corroboration of the compound's structure.

Predicted Mass Spectrometry Data:

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 173.0476 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 195.0296 | Sodium adduct |

| [M-H₂O+H]⁺ | 155.0370 | Loss of water from the protonated molecule |

Source: Predicted data from computational models.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic System Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=N and C=C stretching vibrations of the pyridazine ring, and the C-Cl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring, being an aromatic heterocycle, would exhibit characteristic π-π* transitions in the UV region. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the ring.

X-ray Crystallography for Unambiguous Solid-State Structure Determination and Absolute Stereochemistry

A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization to a more volatile silyl (B83357) ether might be necessary to achieve good peak shape and prevent thermal decomposition. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components of a mixture. cdc.gov

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining accurate and reliable purity data. helixchrom.comsielc.comnih.govhelixchrom.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(6-Chloropyridazin-3-yl)propan-2-ol, and what key reaction parameters influence yield?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloropyridazine derivatives can react with propan-2-ol precursors under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) . Key parameters include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Evidence from analogous compounds (e.g., 2-(2-chloro-6-methylpyridin-3-yl)propan-2-ol) suggests that optimizing halogen displacement reactions with tertiary alcohols improves yield .

Q. How is this compound characterized for purity and structural confirmation?

- Answer : Standard techniques include:

- NMR Spectroscopy : and NMR to confirm the tertiary alcohol (-OH) and pyridazine ring protons .

- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical ~188.6 g/mol for CHClNO) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Due to potential irritancy and halogenated byproducts:

- Use fume hoods and PPE (gloves, goggles).

- Avoid ignition sources (flammable alcohol group) .

- Follow protocols for chlorinated waste disposal .

Advanced Research Questions

Q. How does the electronic structure of the pyridazine ring influence the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-deficient pyridazine ring (due to two N atoms) enhances susceptibility to nucleophilic aromatic substitution. Computational studies (e.g., DFT) predict regioselectivity at the 3-position of pyridazine, enabling Suzuki-Miyaura couplings with aryl boronic acids . Experimental data from similar chloropyridazines show that steric hindrance from the propan-2-ol group may reduce reaction rates .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Answer : Contradictions arise from polymorphic forms or hydration states. Systematic analysis includes:

- Solubility Screening : Use standardized shake-flask methods in solvents like DMSO, ethanol, and hexane.

- Thermogravimetric Analysis (TGA) : Detect hydrate formation affecting solubility .

- Molecular Dynamics Simulations : Predict solvation shells using QSPR models .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Answer :

- Docking Studies : Target enzymes (e.g., kinases) using the pyridazine core as a hinge-binding motif .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with logP and bioavailability. For example, analogs like 2-(4-chloro-2-fluorophenyl)propan-2-ol show improved metabolic stability due to fluorine’s electronegativity .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Answer :

- Acidic Conditions : Protonation of the pyridazine N atoms increases ring electrophilicity, risking hydrolysis.

- Basic Conditions : Deprotonation of the alcohol group may lead to elimination reactions (e.g., forming alkenes). Kinetic studies using NMR tracking under varying pH levels are recommended .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.